Cas no 2703774-94-9 (2,5-Dioxabicyclo[2.2.1]heptane-1-carboxylic acid)
![2,5-Dioxabicyclo[2.2.1]heptane-1-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2703774-94-9x500.png)
2,5-Dioxabicyclo[2.2.1]heptane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2,5-dioxabicyclo[2.2.1]heptane-1-carboxylic acid
- EN300-7472575
- 2703774-94-9
- 2,5-Dioxabicyclo[2.2.1]heptane-1-carboxylic acid
-
- インチ: 1S/C6H8O4/c7-5(8)6-1-4(2-10-6)9-3-6/h4H,1-3H2,(H,7,8)
- InChIKey: OKMXSEGOUBMFJG-UHFFFAOYSA-N
- ほほえんだ: O1CC2CC1(C(=O)O)CO2
計算された属性
- せいみつぶんしりょう: 144.04225873g/mol
- どういたいしつりょう: 144.04225873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 55.8Ų
2,5-Dioxabicyclo[2.2.1]heptane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7472575-0.05g |
2,5-dioxabicyclo[2.2.1]heptane-1-carboxylic acid |
2703774-94-9 | 95.0% | 0.05g |
$659.0 | 2025-03-10 | |
Enamine | EN300-7472575-0.5g |
2,5-dioxabicyclo[2.2.1]heptane-1-carboxylic acid |
2703774-94-9 | 95.0% | 0.5g |
$1931.0 | 2025-03-10 | |
Enamine | EN300-7472575-5.0g |
2,5-dioxabicyclo[2.2.1]heptane-1-carboxylic acid |
2703774-94-9 | 95.0% | 5.0g |
$7178.0 | 2025-03-10 | |
1PlusChem | 1P0281N2-100mg |
2,5-dioxabicyclo[2.2.1]heptane-1-carboxylic acid |
2703774-94-9 | 91% | 100mg |
$1124.00 | 2024-05-08 | |
Enamine | EN300-7472575-0.1g |
2,5-dioxabicyclo[2.2.1]heptane-1-carboxylic acid |
2703774-94-9 | 95.0% | 0.1g |
$859.0 | 2025-03-10 | |
1PlusChem | 1P0281N2-50mg |
2,5-dioxabicyclo[2.2.1]heptane-1-carboxylic acid |
2703774-94-9 | 91% | 50mg |
$877.00 | 2024-05-08 | |
Enamine | EN300-7472575-0.25g |
2,5-dioxabicyclo[2.2.1]heptane-1-carboxylic acid |
2703774-94-9 | 95.0% | 0.25g |
$1225.0 | 2025-03-10 | |
Enamine | EN300-7472575-10.0g |
2,5-dioxabicyclo[2.2.1]heptane-1-carboxylic acid |
2703774-94-9 | 95.0% | 10.0g |
$10643.0 | 2025-03-10 | |
Enamine | EN300-7472575-1.0g |
2,5-dioxabicyclo[2.2.1]heptane-1-carboxylic acid |
2703774-94-9 | 95.0% | 1.0g |
$2475.0 | 2025-03-10 | |
Enamine | EN300-7472575-2.5g |
2,5-dioxabicyclo[2.2.1]heptane-1-carboxylic acid |
2703774-94-9 | 95.0% | 2.5g |
$4851.0 | 2025-03-10 |
2,5-Dioxabicyclo[2.2.1]heptane-1-carboxylic acid 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
2,5-Dioxabicyclo[2.2.1]heptane-1-carboxylic acidに関する追加情報
Research Brief on 2,5-Dioxabicyclo[2.2.1]heptane-1-carboxylic acid (CAS: 2703774-94-9): Recent Advances and Applications
2,5-Dioxabicyclo[2.2.1]heptane-1-carboxylic acid (CAS: 2703774-94-9) is a structurally unique bicyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fused dioxane and cyclopentane rings, serves as a versatile scaffold for the development of novel therapeutics and bioactive molecules. Recent studies have explored its potential in drug design, particularly in the context of targeting challenging biological pathways.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2,5-Dioxabicyclo[2.2.1]heptane-1-carboxylic acid as a key intermediate in the synthesis of protease inhibitors. The research demonstrated that derivatives of this compound exhibit high binding affinity to viral proteases, suggesting its utility in antiviral drug development. The study employed molecular docking and kinetic assays to validate the inhibitory effects, with the compound showing promising activity against SARS-CoV-2 Mpro (main protease).
In addition to its antiviral potential, recent work has highlighted the role of 2,5-Dioxabicyclo[2.2.1]heptane-1-carboxylic acid in modulating immune responses. A 2024 preprint in BioRxiv reported that functionalized derivatives of this compound can act as Toll-like receptor (TLR) agonists, enhancing innate immune responses in preclinical models. This finding opens new avenues for its application in immunotherapy, particularly for cancers and infectious diseases.
The synthetic accessibility of 2,5-Dioxabicyclo[2.2.1]heptane-1-carboxylic acid has also been a focus of recent research. A team from MIT developed a novel enzymatic route to produce this compound with high enantiomeric purity (>99% ee), as described in a 2023 ACS Catalysis paper. This green chemistry approach significantly reduces the reliance on traditional organic solvents and improves the scalability of production, addressing a critical bottleneck in its pharmaceutical applications.
Ongoing clinical trials are evaluating the safety and efficacy of drug candidates derived from 2,5-Dioxabicyclo[2.2.1]heptane-1-carboxylic acid. Phase I results for a small-molecule inhibitor targeting inflammatory pathways (developed by Vertex Pharmaceuticals) showed favorable pharmacokinetic profiles and minimal off-target effects, as presented at the 2024 American Chemical Society National Meeting. These developments underscore the translational potential of this chemical scaffold.
Looking ahead, researchers are exploring the use of computational methods to design next-generation derivatives of 2,5-Dioxabicyclo[2.2.1]heptane-1-carboxylic acid. Machine learning models trained on its structure-activity relationships are being deployed to predict novel bioactive variants, as discussed in a recent Nature Computational Science perspective. This integrative approach combining synthetic chemistry and AI holds promise for accelerating the discovery of therapeutics based on this unique molecular framework.
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